T1r Receptor Binding Affinity vs L-Alanine
In differential scanning fluorimetry assays with medaka T1r2a/T1r3 ligand-binding domain (a taste receptor model), N-methyl-L-alanine exhibited an apparent dissociation constant (Kd-app) of 1140 ± 407 μM, representing an approximately 18-fold reduction in binding affinity compared to unmodified L-alanine (Kd-app = 63.9 ± 29.0 μM) [1]. The L-alanine methyl ester showed intermediate affinity (Kd-app = 615 ± 154 μM), demonstrating that N-methylation produces a more profound affinity reduction than esterification.
| Evidence Dimension | Receptor binding affinity (Kd-app, μM) |
|---|---|
| Target Compound Data | 1140 ± 407 μM (free base N-methyl-L-alanine) |
| Comparator Or Baseline | L-alanine: 63.9 ± 29.0 μM; L-alanine methyl ester: 615 ± 154 μM; 2-methylalanine: ND (not detectable) |
| Quantified Difference | ~17.8-fold reduction in affinity vs L-alanine |
| Conditions | Medaka T1r2a/T1r3 ligand-binding domain; differential scanning fluorimetry assay |
Why This Matters
This quantitative binding difference demonstrates that N-methylation dramatically alters receptor recognition, making the compound useful as a negative control or for mapping N-methylation tolerance in structure-activity relationship (SAR) studies.
- [1] Ishida, H., et al. (2024). Table 1: Apparent dissociation constants (Kd-app) of L-alanine derivatives to medaka T1r2a/T1r3LBD. PLOS ONE, 19(3), e0300981. View Source
